![molecular formula C11H16ClNO2 B14673312 1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol CAS No. 36982-00-0](/img/structure/B14673312.png)
1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol is a chemical compound that belongs to the class of beta-blockers. These compounds are commonly used in the treatment of various cardiovascular conditions, such as hypertension and arrhythmias. The presence of the chlorophenyl group and the hydroxyethylamino group in its structure suggests potential pharmacological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol typically involves the reaction of 4-chlorobenzaldehyde with a suitable amine, followed by reduction and subsequent functional group modifications. Common reagents used in these reactions include reducing agents like sodium borohydride and catalysts such as palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This action is mediated through the inhibition of cyclic AMP production and subsequent downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another beta-blocker with a similar mechanism of action but different chemical structure.
Atenolol: A selective beta-blocker used for similar therapeutic purposes.
Metoprolol: A beta-blocker with a similar pharmacological profile but different pharmacokinetics.
Uniqueness
1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol is unique due to the presence of the chlorophenyl group, which may confer distinct pharmacological properties compared to other beta-blockers. This structural difference can influence its binding affinity, selectivity, and overall therapeutic efficacy.
Properties
CAS No. |
36982-00-0 |
|---|---|
Molecular Formula |
C11H16ClNO2 |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-(2-hydroxyethylamino)propan-1-ol |
InChI |
InChI=1S/C11H16ClNO2/c1-8(13-6-7-14)11(15)9-2-4-10(12)5-3-9/h2-5,8,11,13-15H,6-7H2,1H3 |
InChI Key |
QKVQYISHBBCVLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)Cl)O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


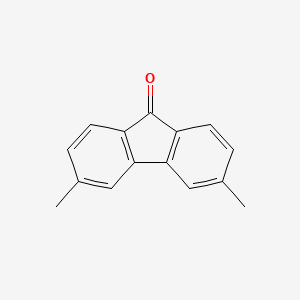
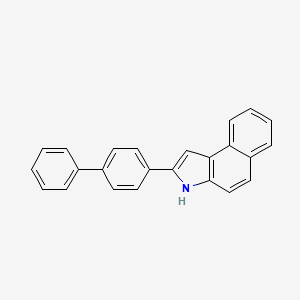
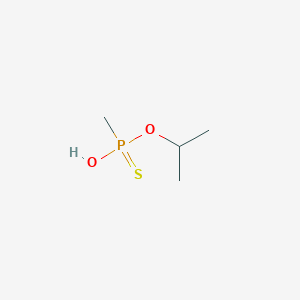
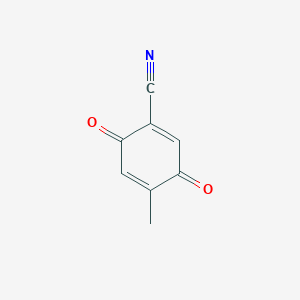
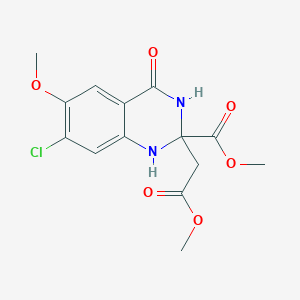
![7,8,9,10-Tetrahydro-6H-6,10-propanocyclohepta[b]quinoxaline](/img/structure/B14673262.png)
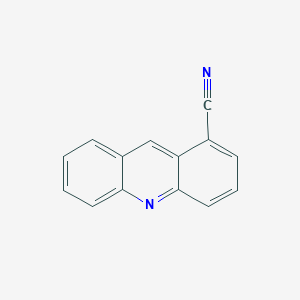
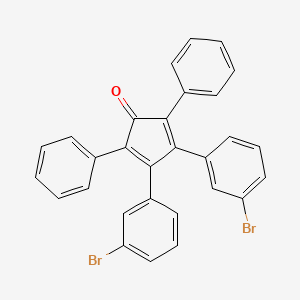
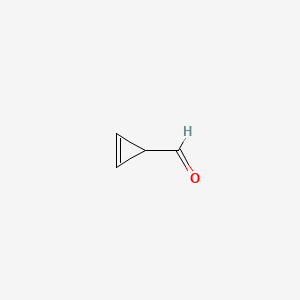

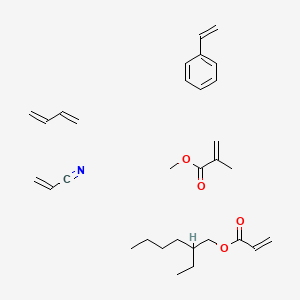
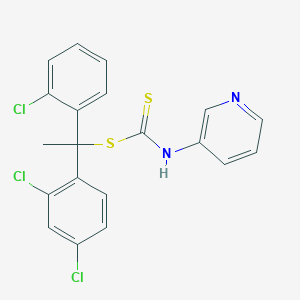
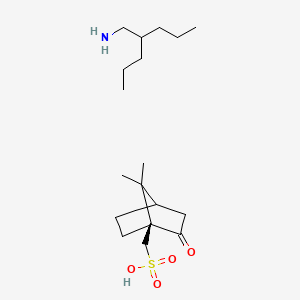
![4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14673340.png)
